molecular formula C18H10IN3O3S B11683476 N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11683476
M. Wt: 475.3 g/mol
InChI Key: QUZRVBVKSINHLU-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a dioxoisoindole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a phenyl ring, followed by the formation of the dioxoisoindole core through cyclization reactions. The thiazole ring can be introduced via a condensation reaction with appropriate thioamide precursors. The final step often involves the coupling of the iodophenyl and thiazole-substituted dioxoisoindole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the dioxoisoindole and thiazole moieties may contribute to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-iodophenyl)-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]acetamide
  • 1,3,4-thiadiazole derivatives
  • Imidazole containing compounds

Uniqueness

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H10IN3O3S

Molecular Weight

475.3 g/mol

IUPAC Name

N-(3-iodophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C18H10IN3O3S/c19-11-2-1-3-12(9-11)21-15(23)10-4-5-13-14(8-10)17(25)22(16(13)24)18-20-6-7-26-18/h1-9H,(H,21,23)

InChI Key

QUZRVBVKSINHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4

Origin of Product

United States

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